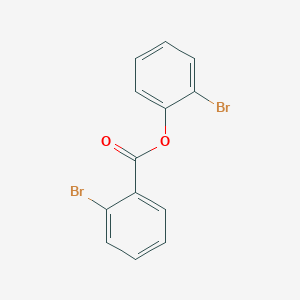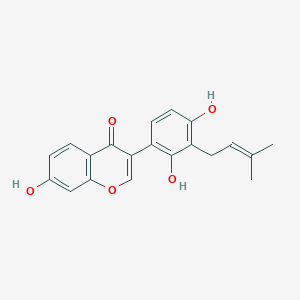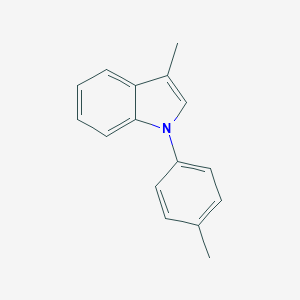
1-Hydroxy-2,3,4,7-tetramethoxyxanthone
Übersicht
Beschreibung
1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a natural product found in Swertia chirayita and Halenia corniculata . It has been shown to have vasodilatory action, causing vasodilation in the coronary artery pre-contracted with 1uM 5-hydroxytryptamine (5-HT), with the EC 50 value of 6.6±1.4 uM . It can also effectively inhibit the osteoclast differentiation in a co-culture system with mouse osteoblastic calvarial cells and bone marrow cells .
Synthesis Analysis
The synthesis of xanthones involves a series of enzymatic reactions. The cinnamoyl-CoA intermediate is synthesized to benzoyl-CoA, which requires three more enzymatic reaction steps involving cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde dehydrogenase (BD), and benzoate-CoA ligase (BZL) .
Molecular Structure Analysis
The molecular formula of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is C17H16O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The exact mass is 332.08960285 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is 332.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The exact mass is 332.08960285 g/mol .
Wissenschaftliche Forschungsanwendungen
I have conducted searches to gather information on the scientific research applications of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, but the available data is limited. Here is a general overview based on the information found:
Pharmacological Applications
This compound has been identified as having anti-inflammatory , antioxidant , antitumor , and antimicrobial activities. It is a metabolite of xanthone found in Halenia elliptica D. Don and is used in pharmacological research .
Biological Applications
In biology, it has been used for its various activities mentioned above. The preparation methods are complex, generally requiring extraction from plants .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXRVRWIMVNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161526 | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2,3,4,7-tetramethoxyxanthone | |
CAS RN |
14103-09-4 | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1-hydroxy-2,3,4,7-tetramethoxyxanthone?
A: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a planar molecule characterized by a xanthone backbone with a hydroxyl group at position 1 and four methoxy groups at positions 2, 3, 4, and 7. [, ] Its molecular formula is C17H16O7, and its molecular weight is 332.30 g/mol. [, ] The compound's structure has been elucidated using spectroscopic techniques such as X-ray crystallography, confirming its planar conformation with only two methoxy groups deviating slightly from the plane. [, ]
Q2: From which natural sources has 1-hydroxy-2,3,4,7-tetramethoxyxanthone been isolated?
A: Research indicates that 1-hydroxy-2,3,4,7-tetramethoxyxanthone has been isolated from several plant species. These include Halenia elliptica [, ], a Tibetan medicinal herb, and Swertia chirayita [], another plant known for its medicinal properties. Additionally, it has been identified as a constituent of the active fraction of Radix Astragali Formula, a traditional Chinese medicine. []
Q3: What analytical methods are commonly employed to identify and quantify 1-hydroxy-2,3,4,7-tetramethoxyxanthone?
A: High-performance liquid chromatography (HPLC) is a widely used technique for both the identification and quantification of 1-hydroxy-2,3,4,7-tetramethoxyxanthone. [] Researchers often employ reversed-phase HPLC with a C18 column and a mobile phase comprising methanol and a buffer solution, typically dibasic potassium phosphate. UV detection is commonly used, with a wavelength around 269 nm offering optimal sensitivity for this compound. []
Q4: What research has been conducted on the potential biological activities of 1-hydroxy-2,3,4,7-tetramethoxyxanthone?
A: While the exact mechanisms of action remain to be fully elucidated, preliminary research suggests that 1-hydroxy-2,3,4,7-tetramethoxyxanthone and related xanthones isolated from Halenia elliptica may possess inhibitory activity against bone resorption. [] Further investigation is necessary to confirm these findings and explore other potential bioactivities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



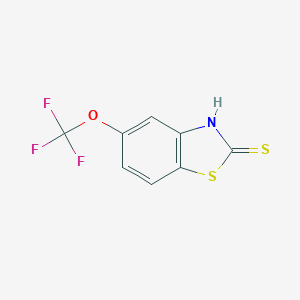
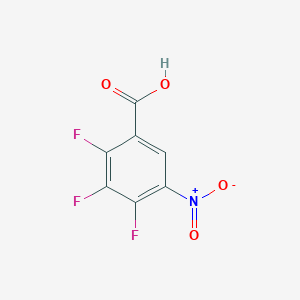
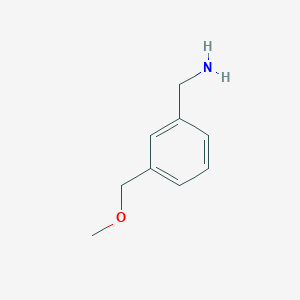

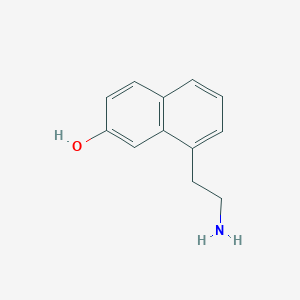
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

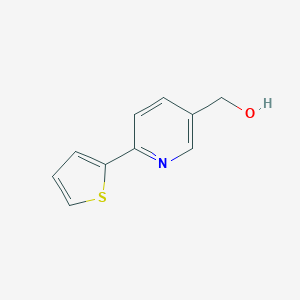
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)
